2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide 2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14818127
InChI: InChI=1S/C18H22N6OS/c1-13(2)7-8-20-18-23-16(10-26-18)17(25)22-15-5-3-14(4-6-15)9-24-12-19-11-21-24/h3-6,10-13H,7-9H2,1-2H3,(H,20,23)(H,22,25)
SMILES:
Molecular Formula: C18H22N6OS
Molecular Weight: 370.5 g/mol

2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC14818127

Molecular Formula: C18H22N6OS

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide -

Specification

Molecular Formula C18H22N6OS
Molecular Weight 370.5 g/mol
IUPAC Name 2-(3-methylbutylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C18H22N6OS/c1-13(2)7-8-20-18-23-16(10-26-18)17(25)22-15-5-3-14(4-6-15)9-24-12-19-11-21-24/h3-6,10-13H,7-9H2,1-2H3,(H,20,23)(H,22,25)
Standard InChI Key QAKKFHXOMSWROA-UHFFFAOYSA-N
Canonical SMILES CC(C)CCNC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Introduction

Chemical Identity and Structural Characteristics

2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is a heterocyclic compound distinguished by its thiazole core, carboxamide linkage, and 1,2,4-triazole substituent. The molecular formula C₁₈H₂₂N₆OS reflects a molecular weight of 370.5 g/mol, with the following key structural features:

PropertyValue
IUPAC Name2-(3-methylbutylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
Molecular FormulaC₁₈H₂₂N₆OS
Molecular Weight370.5 g/mol
Canonical SMILESCC(C)CCNC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3
PubChem CID51048858

The compound’s architecture integrates a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) at position 4, substituted with a carboxamide group. The amine side chain at position 2 features a 3-methylbutyl group, while the phenyl ring at the carboxamide nitrogen is further modified with a 1,2,4-triazol-1-ylmethyl moiety. This combination of functional groups confers unique electronic and steric properties, influencing both reactivity and biological interactions.

Synthesis and Reaction Pathways

The synthesis of 2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide involves multi-step organic reactions, typically proceeding through the following stages:

Thiazole Core Formation

The thiazole ring is constructed via the Hantzsch thiazole synthesis, wherein a thiourea derivative reacts with α-haloketones. For this compound, a substituted thiourea intermediate is generated by coupling 3-methylbutylamine with a thiocyanate precursor. Cyclization with bromopyruvic acid yields the thiazole scaffold.

Carboxamide Installation

The carboxamide group is introduced through a coupling reaction between the thiazole-4-carboxylic acid derivative and 4-(1H-1,2,4-triazol-1-ylmethyl)aniline. Activators such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate this amide bond formation under inert conditions.

Triazole Substituent Attachment

The 1,2,4-triazole moiety is appended to the phenyl ring via a nucleophilic substitution reaction. 4-(Chloromethyl)phenylamine reacts with 1H-1,2,4-triazole in the presence of a base like potassium carbonate, yielding the triazole-methylphenyl intermediate.

Critical Reaction Conditions:

  • Temperature: 60–80°C for cyclization steps.

  • Solvents: Dimethylformamide (DMF) or acetonitrile for polar aprotic environments.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Reactivity and Stability Profile

The compound exhibits reactivity characteristic of its functional groups:

Nucleophilic Substitution

The amine group on the thiazole ring participates in nucleophilic substitutions, enabling the formation of salts or coordination complexes with metals. For example, reaction with hydrochloric acid yields a water-soluble hydrochloride salt.

Heterocyclic Reactivity

The thiazole and triazole rings engage in π-π stacking and hydrogen bonding, influencing solid-state packing and solubility. Under acidic conditions, protonation of the triazole nitrogen alters electronic properties, potentially enhancing binding to biological targets.

Stability Considerations:

  • pH Sensitivity: Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the carboxamide bond.

  • Thermal Stability: Stable up to 200°C, as confirmed by thermogravimetric analysis (TGA).

Biological Activity and Mechanism of Action

Preliminary studies suggest 2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide modulates enzymatic and receptor-mediated pathways:

Antimicrobial Efficacy

The compound exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of:

  • Staphylococcus aureus: 16 μg/mL

  • Escherichia coli: 32 μg/mL

  • Candida albicans: 64 μg/mL

This activity is attributed to disruption of microbial cell wall synthesis, potentially through inhibition of penicillin-binding proteins (PBPs).

Enzyme Inhibition

Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the epidermal growth factor receptor (EGFR) tyrosine kinase domain, suggesting utility in targeted cancer therapies. Competitive inhibition assays confirmed a Kᵢ of 0.45 μM against recombinant EGFR.

Pharmacokinetic and Toxicity Profiles

While in vivo data remain limited, computational models provide preliminary insights:

ParameterPredicted Value
LogP (Octanol-Water)2.8
Water Solubility0.024 mg/mL
Plasma Protein Binding89%
CYP3A4 InhibitionModerate (IC₅₀ = 4.1 μM)

Toxicity Concerns:

  • hERG Inhibition: Moderate risk (IC₅₀ = 10.2 μM), indicating potential cardiotoxicity.

  • Ames Test: Negative for mutagenicity at concentrations ≤100 μg/plate.

Comparative Analysis with Structural Analogs

Comparative studies highlight this compound’s unique pharmacophore:

AnalogKey Structural DifferenceIC₅₀ (MCF-7)
Compound AReplacement of triazole with imidazole28.7 μM
Compound BAbsence of 3-methylbutyl side chain45.2 μM
Target CompoundFull structure as described12.3 μM

The 3-methylbutyl and triazole groups synergistically enhance target affinity and cellular uptake, explaining the superior potency.

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